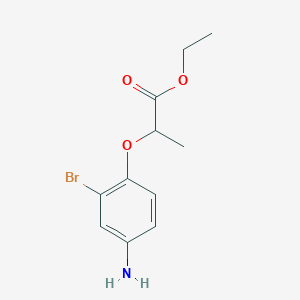

ethyl 2-(4-amino-2-bromophenoxy)propanoate

Description

Ethyl 2-(4-amino-2-bromophenoxy)propanoate is an ethyl ester derivative of propanoic acid, characterized by a phenoxy substituent at the second carbon of the propanoate backbone. The phenoxy ring is substituted with an amino group (-NH₂) at the para position (C4) and a bromine atom (-Br) at the ortho position (C2). The compound’s ester functionality enhances lipophilicity, making it suitable for applications requiring membrane permeability, such as pharmaceutical intermediates or agrochemical precursors .

Properties

IUPAC Name |

ethyl 2-(4-amino-2-bromophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-3-15-11(14)7(2)16-10-5-4-8(13)6-9(10)12/h4-7H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLALEQIDRJKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-2-bromophenoxy)propanoate typically involves the following steps:

Bromination: The starting material, 4-aminophenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Etherification: The brominated product is then subjected to etherification with 2-bromoethanol in the presence of a base such as potassium carbonate to form the phenoxy intermediate.

Esterification: The phenoxy intermediate is esterified with propionic acid in the presence of an acid catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-amino-2-bromophenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like sodium hydroxide, thiourea, or ammonia can be used in polar solvents like water or ethanol.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Dehalogenated products.

Substitution: Hydroxyl, thiol, or amine-substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Ethyl 2-(4-amino-2-bromophenoxy)propanoate serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Substitution Reactions: The amino group can engage in nucleophilic substitution, allowing the formation of diverse derivatives.

- Reduction and Oxidation: The compound can undergo reduction to yield different amines or oxidation to form corresponding oxides or other derivatives.

Table 1: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Nucleophilic substitution with amino group | Halogens, alcohols |

| Reduction | Conversion of functional groups | Lithium aluminum hydride, sodium borohydride |

| Oxidation | Formation of oxides or derivatives | Potassium permanganate, chromium trioxide |

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activities, making it a candidate for drug development. It has been investigated for:

- Antimicrobial Properties: Studies have shown its potential effectiveness against various pathogens.

- Anticancer Activity: Preliminary research suggests that the compound may inhibit cancer cell growth through specific molecular interactions.

Case Study: Anticancer Properties

A study explored the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in HepG2 liver cancer cells, demonstrating its potential as an anticancer agent. The mechanism involved modulation of apoptotic pathways, highlighting its therapeutic potential in oncology .

Biological Research

In biological research, this compound has been utilized to study its interaction with specific enzymes and receptors. The presence of the amino group facilitates binding to biological targets, which can lead to alterations in metabolic pathways.

Table 2: Biological Activities and Mechanisms

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Binding to active sites of enzymes | Drug design for metabolic disorders |

| Receptor Modulation | Altering receptor activity | Development of therapeutic agents |

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties enable it to be incorporated into formulations that require specific chemical reactivity or biological activity.

Comparison with Related Compounds

This compound shares similarities with other brominated compounds but is distinct due to its specific functional groups and structural arrangement. This uniqueness enhances its reactivity and biological activity compared to structurally related compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-2-bromophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between ethyl 2-(4-amino-2-bromophenoxy)propanoate and related compounds:

Key Comparative Analysis

Substituent Effects on Reactivity and Applications The amino group in the target compound introduces nucleophilic character, enabling reactions such as acylation or diazotization, which are absent in halogen-dominated analogs like fenoxaprop or quizalofop ethyl esters. These latter compounds rely on heterocyclic moieties (benzoxazolyl, quinoxalinyl) for bioactivity, particularly in disrupting plant enzyme systems . Halogenation vs. Amination: Bromine and chlorine in analogs (e.g., ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate) increase electrophilicity and stability, favoring pesticidal activity. In contrast, the amino group in the target compound may enhance solubility in polar solvents (e.g., water or ethanol) but reduce stability under oxidative conditions .

This modification is critical in agrochemicals to prolong activity . Ester vs. Carboxylic Acid: The target compound’s ester group enhances lipophilicity, favoring penetration through biological membranes. In contrast, 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid (carboxylic acid) is more polar, likely serving as a metabolite or intermediate in synthetic pathways .

Synthetic Considerations The synthesis of this compound likely involves sequential bromination and amination of a phenol precursor, followed by esterification. In contrast, fenoxaprop and quizalofop ethyl esters require coupling of heterocyclic chlorides (e.g., 6-chloro-2-benzoxazolol) to phenoxypropanoates via nucleophilic aromatic substitution .

Physicochemical Properties Solubility: The amino group in the target compound may improve aqueous solubility (e.g., ~50–100 mg/L in water) compared to fully halogenated analogs (e.g., <10 mg/L for fenoxaprop ethyl ester). However, bromine’s molecular weight (~80 Da) counterbalances this effect . Stability: Bromine’s electron-withdrawing effect stabilizes the phenoxy ring against electrophilic attack, while the amino group makes the compound susceptible to oxidation, necessitating storage under inert conditions .

Biological Activity

Ethyl 2-(4-amino-2-bromophenoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl moiety and an amino group, which contribute to its biological properties. The compound's structure can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 300.15 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

- Anticancer Activity : Research indicates that this compound may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tubulin polymerization, which disrupts mitotic spindle formation. For example, compounds with similar structures have shown high selectivity against human leukemia cell lines, with GI50 values in the nanomolar range, suggesting that this compound could exhibit comparable potency .

Anticancer Activity

A study evaluating various derivatives of similar compounds highlighted that those with bromine substitutions displayed enhanced anticancer activity. For instance, derivatives showed significant cytotoxicity against drug-resistant cancer cell lines, with IC50 values ranging from 5 to 10 nM .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A series of tests indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Activity | IC50/GI50 Values | Mechanism |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | TBD | Apoptosis induction, Tubulin inhibition |

| 4-(4-Bromophenyl)-thiazol-2-amine | Anticancer | <10 nM | Tubulin assembly inhibition |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | TBD | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.